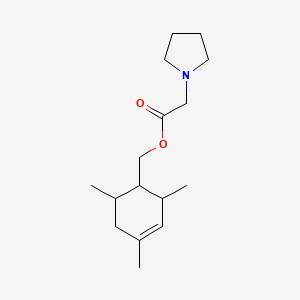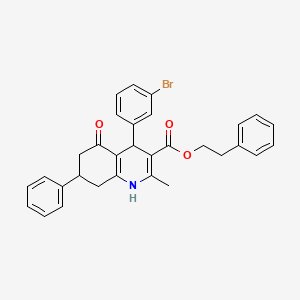
(2,4,6-Trimethylcyclohex-3-en-1-yl)methyl pyrrolidin-1-ylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound features a cyclohexene ring substituted with three methyl groups and a pyrrolidine ring attached via an acetate linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trimethylcyclohex-3-en-1-yl)methyl pyrrolidin-1-ylacetate typically involves multi-step organic reactions One common method starts with the preparation of the cyclohexene ring, which is then functionalized with methyl groups at the 2, 4, and 6 positions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4,6-Trimethylcyclohex-3-en-1-yl)methyl pyrrolidin-1-ylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl chains.
Applications De Recherche Scientifique
(2,4,6-Trimethylcyclohex-3-en-1-yl)methyl pyrrolidin-1-ylacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (2,4,6-Trimethylcyclohex-3-en-1-yl)methyl pyrrolidin-1-ylacetate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, altering their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,6,6-Trimethylcyclohex-1-en-1-yl)but-2-en-1-one: This compound shares a similar cyclohexene structure but differs in its functional groups and overall reactivity.
2,4,6-Tri-substituted-1,3,5-Triazines:
Uniqueness
What sets (2,4,6-Trimethylcyclohex-3-en-1-yl)methyl pyrrolidin-1-ylacetate apart is its combination of a cyclohexene ring with multiple methyl groups and a pyrrolidine ring, providing a unique set of chemical and physical properties
Propriétés
IUPAC Name |
(2,4,6-trimethylcyclohex-3-en-1-yl)methyl 2-pyrrolidin-1-ylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-12-8-13(2)15(14(3)9-12)11-19-16(18)10-17-6-4-5-7-17/h8,13-15H,4-7,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHAEGVEICDSOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(C1COC(=O)CN2CCCC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4935147.png)

![[1-(1,3-Benzothiazol-2-ylsulfanyl)-3-chloropropan-2-yl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate](/img/structure/B4935166.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4935170.png)
![ethyl 5-[(E)-2-(4-ethoxycarbonyl-5-methylfuran-2-yl)-1,2-diphenylethenyl]-2-methylfuran-3-carboxylate](/img/structure/B4935176.png)
![1-[5-(4-chlorophenyl)-5-hydroxy-4H-pyrazol-1-yl]-2-phenylethanone](/img/structure/B4935182.png)
![N-[(4-chlorophenyl)methyl]-N'-(3-fluorophenyl)oxamide](/img/structure/B4935190.png)
![2-chloro-N-[4-[4-[(2-chlorobenzoyl)amino]phenyl]sulfonylphenyl]benzamide](/img/structure/B4935195.png)
![2-bromo-N-[(E)-1-(furan-2-yl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B4935208.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B4935214.png)
![5-[4-(heptyloxy)phenyl]-3-nonyl-1,2,4-oxadiazole](/img/structure/B4935247.png)
![3-chloro-4-[cyclohexyl(methyl)amino]-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione](/img/structure/B4935253.png)
![(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B4935261.png)
![N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea](/img/structure/B4935264.png)
